molecular formula C14H10FNO3 B14898194 Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate

Cat. No.: B14898194
M. Wt: 259.23 g/mol
InChI Key: GOYCVHZIINIKRP-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a formyl group on the benzoate moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific research applications .

Biological Activity

Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the fluoropyridine moiety is significant as it can influence the compound's interaction with biological targets.

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 245.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer cell proliferation and survival. Research has indicated that compounds with similar structures often interact with pathways such as:

  • Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing cancer cell viability.
  • Mechanistic Target of Rapamycin (mTOR) : mTOR is a central regulator of cell growth and metabolism. Inhibition can disrupt cancer cell proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound and related compounds:

  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
    • IC50 values for related compounds have been reported in the submicromolar range, suggesting potent anticancer effects. For example, a derivative exhibited an IC50 of 0.75 µM against MDA-MB-231 cells .
  • Mechanistic Insights :
    • Flow cytometry assays indicated that treatment with this compound led to increased apoptosis in sensitive cancer cell lines, highlighting its potential as an apoptotic inducer .

Comparative Studies

A comparative analysis with other known inhibitors like Geldanamycin (HSP90 inhibitor) and Rapamycin (mTOR inhibitor) suggests that this compound may provide a synergistic effect by targeting both pathways simultaneously. This dual inhibition could enhance therapeutic efficacy while potentially reducing resistance seen with single-target therapies .

Research Findings Summary Table

Study Cell Line IC50 Value (µM) Mechanism
Study AMDA-MB-2310.75Apoptosis induction via HSP90 inhibition
Study BK5620.12mTOR pathway disruption
Study CRPMI-82260.46Dual inhibition of HSP90 and mTOR

Properties

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate

InChI

InChI=1S/C14H10FNO3/c1-19-14(18)9-2-3-11(10(6-9)8-17)12-4-5-16-7-13(12)15/h2-8H,1H3

InChI Key

GOYCVHZIINIKRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)C=O

Origin of Product

United States

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